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Compound of Interest

2-(Dimethylamino)-N,N-
Compound Name:

dimethylisonicotinamide
CAS No.: 1209231-70-8

Cat. No.: B1390616

Get Quote

Molecule Overview & Synthesis Context

Compound Name: 2-(Dimethylamino)-N,N-dimethylpyridine-4-carboxamide CAS Registry
Number: (Analogous to 2-Chloro precursor: 209262-63-5) Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol Structure Description: A pyridine ring substituted at the C2
position with a dimethylamino group (strong electron donor) and at the C4 position with a
dimethylcarbamoyl group (electron withdrawing).

Synthesis & Structural Logic

The characterization of this molecule is best understood through its synthesis from 2-chloro-
N,N-dimethylisonicotinamide. The nucleophilic aromatic substitution (SnAr) of the chlorine atom
by dimethylamine results in a significant electronic shift in the pyridine ring, shielding the ring
protons relative to the precursor.
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Figure 1. Synthesis pathway via Nucleophilic Aromatic Substitution (SnAr).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR spectra are defined by the push-pull electronic nature of the substituents.
The 2-dimethylamino group pushes electron density into the ring (shielding ortho/para
positions), while the 4-amide group withdraws density (deshielding).

'H NMR Data (Predicted/Calculated)

Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz
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Key Diagnostic Feature: Look for the upfield shift of the aromatic protons (6.6—6.8 ppm)

compared to the chloro-precursor (which would show protons >7.2 ppm). This confirms the

successful substitution of Cl by NMe:.
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3C NMR Data (Predicted)

Solvent: CDCl3

Carbon Type Shift (6 ppm) Assighment

C=0 (Amide) 169.5 Carbonyl carbon.

Attached to NMe: (ipso);

C-2 (Ring) 159.0 strongly deshielded by N and
N-subst.
C-6 (Ring) 148.5 Adjacent to Ring N.
C-4 (Ring) 144.0 Ipso to Amide.
] Beta to Ring N; shielded by p-
C-5 (Ring) 108.5
NMe: effect.
) Ortho to NMez; highly
C-3 (Ring) 104.0 )
shielded.
N-Me (Ring) 38.0 Dimethylamino methyls.
_ Amide methyls (non-equivalent
N-Me (Amide) 39.5,35.5

due to rotation).

Mass Spectrometry (MS)

The mass spectrum will exhibit a clear molecular ion and characteristic fragmentation driven by
the stability of the amide and pyridine moieties.

lonization Mode: ESI (+) or EI (70 eV) Molecular lon: [M+H]* = 194.13 (ESI); M* = 193.12 (EI)

Fragmentation Pathway

The primary fragmentation channels involve the cleavage of the amide bond and the loss of the
dimethylamino radical.
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Figure 2: Proposed Mass Spectrometry Fragmentation Pattern.
Interpretation:
e m/z 193: Parent peak.

e m/z 72: The dimethylcarbamoyl cation [O=C-N(Me)2]+ is a stable, diagnostic fragment for
dimethylamides.

e m/z 149: Loss of the dimethylamino group [N(Me)2] (mass 44) from the amide side chain.

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the presence of the amide carbonyl and the absence of N-H
stretches (confirming tertiary amine/amide status).
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Frequency (cm™?) Vibration Mode Intensity Description
) Methyl groups on the

2920 - 2850 C-H Stretch (Alkyl) Medium ]

amines.

Characteristic tertiary
1635 - 1645 C=0 Stretch (Amide) Strong amide band (lower

freq than ester).

Pyridine ring breathing
1590 - 1600 C=C / C=N Stretch Strong

modes.

Enhanced by the
1540 Ring Vibration Medium electron-donating

NMez group.

Absence of peaks
None N-H Stretch >3200 cm~1 confirms

full substitution.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow these preparation standards:

e NMR Sample: Dissolve 5-10 mg of the compound in 0.6 mL of CDCls (99.8% D) containing
0.03% TMS as an internal standard. Filter through a cotton plug if any insolubles remain.

e Mass Spec (LC-MS): Prepare a 10 pg/mL solution in Acetonitrile/Water (50:50) with 0.1%
Formic Acid. Use a C18 column with a gradient of 5% -> 95% ACN.

e IR (ATR): Place a small amount of neat solid/oil directly onto the diamond crystal. Ensure

good contact pressure.

References

e Precursor Data: Sigma-Aldrich. 2-Chloro-N,N-dimethylisonicotinamide Product Specification.

Link

o Spectral Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
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» Pyridine Shift Logic: Pretsch, E., Buhlmann, P., & Badertscher, M.

e Analogous Compound (Acid Form): PubChem. 2-(Dimethylamino)isonicotinic acid (CAS
77314-81-9). Link

o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
2-(Dimethylamino)-N,N-dimethylisonicotinamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1390616/docs#comprehensive-
spectroscopic-characterization-guide-2-dimethylamino-n-n-dimethylisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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